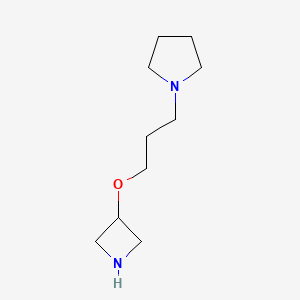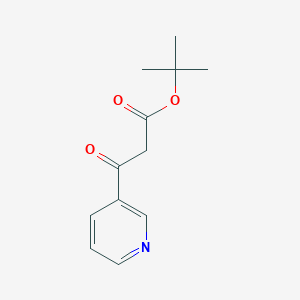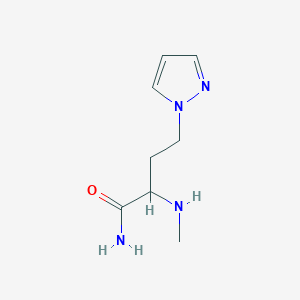
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that features a pyrazole ring and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of a Rh(III)-catalyzed C-H functionalization reaction . This reaction is solvent-controlled and can yield either C-H alkenylation products or indazole products depending on the conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, similar compounds have been shown to inhibit ALK5 (TGFβ receptor I kinase), which plays a role in the regulation of fibrotic gene expression . This inhibition can lead to a reduction in fibrotic gene expression, making the compound useful in the prevention of dermal scarring.
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: This compound also features a pyrazole ring and is used in similar applications, such as ALK5 inhibition.
2-amino-3-(1H-pyrazol-1-yl)propanoic acid: Another pyrazole derivative used in biochemical research.
Uniqueness
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to its specific structure, which allows for diverse chemical reactions and interactions with biological targets. Its combination of a methylamino group and a pyrazole ring provides distinct properties that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(methylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C8H14N4O/c1-10-7(8(9)13)3-6-12-5-2-4-11-12/h2,4-5,7,10H,3,6H2,1H3,(H2,9,13) |
InChIキー |
QZDWEJYNFFNBQI-UHFFFAOYSA-N |
正規SMILES |
CNC(CCN1C=CC=N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




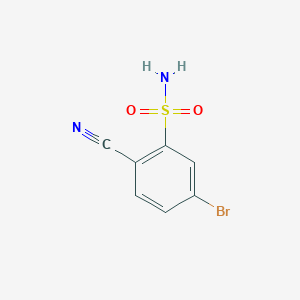


![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
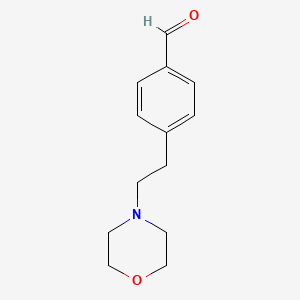
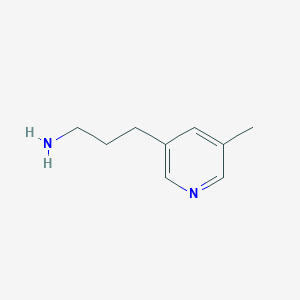
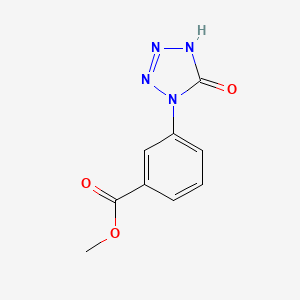
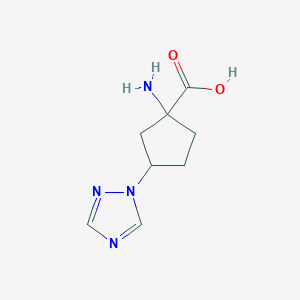
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
